molecular formula C12H11ClN2 B13134608 (3-Chloro-4-(pyridin-3-yl)phenyl)methanamine

(3-Chloro-4-(pyridin-3-yl)phenyl)methanamine

Cat. No.: B13134608
M. Wt: 218.68 g/mol
InChI Key: KLBXJEXMAOWMOC-UHFFFAOYSA-N
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Description

(3-Chloro-4-(pyridin-3-yl)phenyl)methanamine is an organic compound that features a chloro-substituted phenyl ring and a pyridine ring connected via a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(pyridin-3-yl)phenyl)methanamine typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with pyridine-3-ylboronic acid under Suzuki coupling conditions. The resulting intermediate is then reduced to the corresponding amine using hydrogenation or other suitable reducing agents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(pyridin-3-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

(3-chloro-4-pyridin-3-ylphenyl)methanamine

InChI

InChI=1S/C12H11ClN2/c13-12-6-9(7-14)3-4-11(12)10-2-1-5-15-8-10/h1-6,8H,7,14H2

InChI Key

KLBXJEXMAOWMOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=C2)CN)Cl

Origin of Product

United States

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